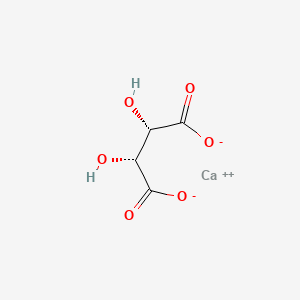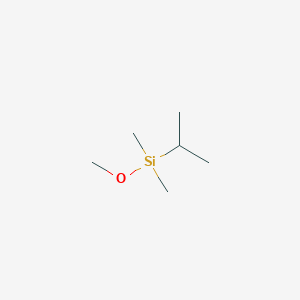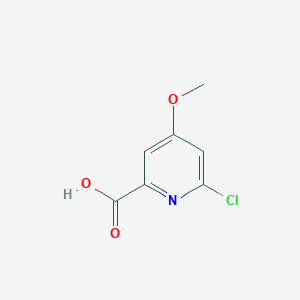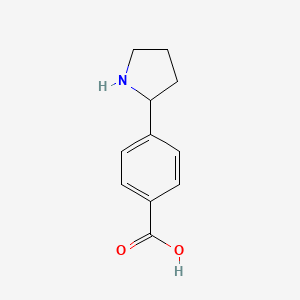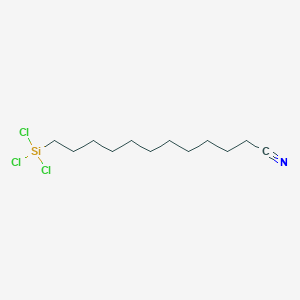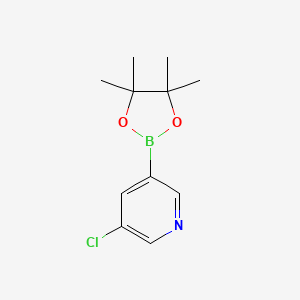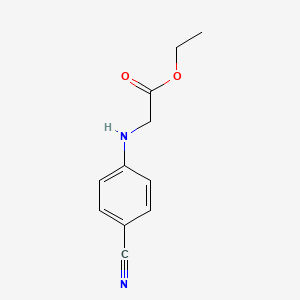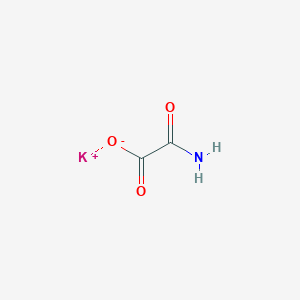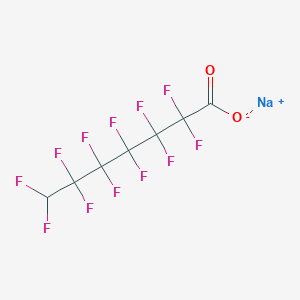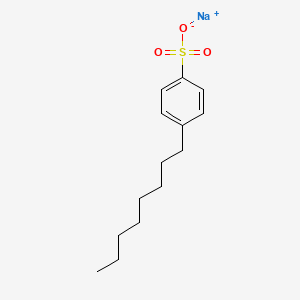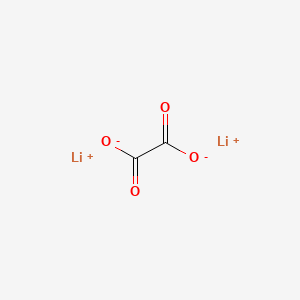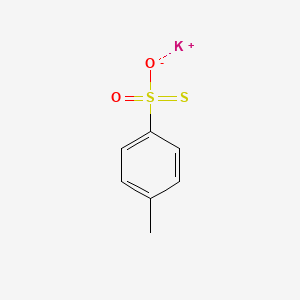
Potassium p-toluenethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium p-toluenethiosulfonate is an organic sulfur compound. It is known for its distinctive garlic or onion-like odor and appears as a white to almost white crystalline powder. This compound is soluble in water and some organic solvents such as ethanol and ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium p-toluenethiosulfonate can be synthesized through a multi-step process. The primary method involves the reaction of benzenesulfonothioic acid, 4-methyl- with potassium hydroxide. The detailed steps are as follows:
Preparation of Benzenesulfonothioic acid, 4-methyl-: This is achieved by reacting 4-methylbenzenesulfonyl chloride with sodium hydrosulfide.
Formation of Potassium Salt: The benzenesulfonothioic acid, 4-methyl- is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of benzenesulfonothioic acid, 4-methyl-, potassium salt follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reaction Vessels: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium p-toluenethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonothioic group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium cyanide for substitution reactions.
Major Products
Oxidation: Produces 4-methylbenzenesulfonic acid.
Reduction: Yields 4-methylbenzenethiol.
Substitution: Forms various substituted benzenesulfonothioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium p-toluenethiosulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in sulfonation and thiolation reactions.
Biology: Investigated for its potential role in biological systems as a sulfur donor.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism by which benzenesulfonothioic acid, 4-methyl-, potassium salt exerts its effects involves:
Sulfur Donation: Acts as a sulfur donor in various chemical reactions.
Molecular Targets: Interacts with nucleophiles, leading to the formation of new sulfur-containing compounds.
Pathways: Participates in pathways involving sulfur metabolism and detoxification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonothioic acid, potassium salt
- 4-methylbenzenesulfonic acid, potassium salt
- Benzenesulfonic acid, 4-methyl-, potassium salt
Uniqueness
Potassium p-toluenethiosulfonate is unique due to its specific structure, which includes both a sulfonothioic group and a methyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications .
Eigenschaften
CAS-Nummer |
28519-50-8 |
|---|---|
Molekularformel |
C7H8KO2S2 |
Molekulargewicht |
227.4 g/mol |
IUPAC-Name |
potassium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H8O2S2.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI-Schlüssel |
ZUUNPNBRDNMBJN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=S)[O-].[K+] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=S)O.[K] |
| 28519-50-8 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of Potassium thiotosylate with donor-acceptor cyclopropanes?
A1: Potassium thiotosylate facilitates the formal insertion of a disulfide moiety into donor-acceptor cyclopropanes. This reaction leads to the formation of dithiolanes in moderate to good yields, showcasing a high tolerance for various functional groups []. This reaction offers a valuable pathway for synthesizing dithiolanes, which can be further transformed into thietane dioxides using mCPBA [].
Q2: Can Potassium thiotosylate be used to generate sulfur-containing heterocycles?
A2: Yes, Potassium thiotosylate reacts with Ninhydrin or 1,2,3-indantrione to produce an α,α‘-dioxothione intermediate. This intermediate can be trapped by trans-cyclooctene, forming a 1,4-oxathiin heterocycle in good yield [, ]. Interestingly, this reaction also yields thiirane as a byproduct, indicating the potential of Potassium thiotosylate for generating different sulfur-containing heterocycles [, ].
Q3: Are there unexpected reactions observed with Potassium thiotosylate?
A3: Yes, the reaction of Potassium thiotosylate with 9-bromofluorene does not yield the expected 9,9'-difluorenyl disulfide. Instead, it produces 9-fluorenyl 9-(p-tolylsulfonyl)-9-fluorenyl disulfide [, ]. This unexpected product formation reveals the complex reactivity of Potassium thiotosylate and its potential for novel synthetic applications.
Q4: Can Potassium thiotosylate be used in the synthesis of thiophene derivatives?
A4: Yes, reacting Potassium thiotosylate with dimethyl acetylenedicarboxylate provides a facile route for synthesizing tetramethyl thiophenetetracarboxylate [, ]. This reaction highlights the versatility of Potassium thiotosylate in constructing diverse sulfur-containing compounds.
Q5: What are the structural characteristics of Potassium thiotosylate?
A5: Potassium thiotosylate, with the molecular formula C7H7KO2S2 and a molecular weight of 230.33 g/mol, is a white crystalline powder. While specific spectroscopic data is not detailed in the provided abstracts, the compound's structure consists of a potassium cation associated with the p-toluenethiosulfonate anion.
Q6: How is Potassium thiotosylate synthesized?
A6: Potassium thiotosylate is prepared by reacting p-toluenesulfonyl chloride with potassium hydrogen sulfide []. This reaction typically utilizes potassium iodide to facilitate the formation of the desired product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


